molecular formula C11H15NO2 B11746215 (S)-2-(4-Methoxyphenyl)morpholine CAS No. 761397-10-8

(S)-2-(4-Methoxyphenyl)morpholine

Cat. No.: B11746215
CAS No.: 761397-10-8
M. Wt: 193.24 g/mol
InChI Key: PLULTGXHWIAVIR-LLVKDONJSA-N
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Description

(S)-2-(4-Methoxyphenyl)morpholine is a chiral compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Methoxyphenyl)morpholine typically involves the reaction of 4-methoxyphenylamine with epichlorohydrin, followed by cyclization with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Methoxyphenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-hydroxyphenylmorpholine, while reduction can produce a fully saturated morpholine derivative.

Scientific Research Applications

(S)-2-(4-Methoxyphenyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(4-Methoxyphenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to these targets, while the morpholine ring can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(4-Hydroxyphenyl)morpholine: Similar structure but with a hydroxyl group instead of a methoxy group.

    (S)-2-(4-Methylphenyl)morpholine: Features a methyl group instead of a methoxy group.

    (S)-2-(4-Chlorophenyl)morpholine: Contains a chlorine atom in place of the methoxy group.

Uniqueness

(S)-2-(4-Methoxyphenyl)morpholine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and binding affinity, making it a valuable intermediate in various synthetic and medicinal applications.

Properties

CAS No.

761397-10-8

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2S)-2-(4-methoxyphenyl)morpholine

InChI

InChI=1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)11-8-12-6-7-14-11/h2-5,11-12H,6-8H2,1H3/t11-/m1/s1

InChI Key

PLULTGXHWIAVIR-LLVKDONJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2CNCCO2

Canonical SMILES

COC1=CC=C(C=C1)C2CNCCO2

Origin of Product

United States

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